

# Application Notes and Protocols for Antifungal Susceptibility Testing of Polyene Antifungals

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Note: Specific, standardized antifungal susceptibility testing (AFST) protocols for "**Dermostatin**" are not available in current literature or through established standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). **Dermostatin** is classified as a polyene antifungal agent. Therefore, this document provides a detailed, generalized protocol for testing the in vitro susceptibility of fungi to polyene antifungals based on the principles outlined by CLSI and EUCAST for agents in this class, such as Amphotericin B.

# Introduction

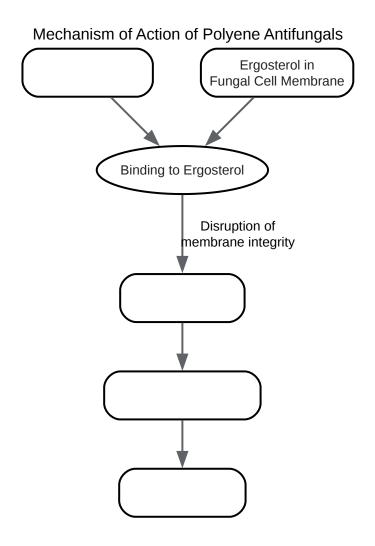
Antifungal susceptibility testing (AFST) is a critical tool for guiding therapy, monitoring resistance trends, and aiding in the development of new antifungal agents.[1][2] The goal of AFST is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[2] This protocol details the broth microdilution method, a standardized technique for determining the MIC of polyene antifungal agents.

# **Mechanism of Action: Polyene Antifungals**

Polyene antifungals, such as **Dermostatin** and Nystatin, exert their effect by binding to ergosterol, a primary sterol component of the fungal cell membrane.[3][4] This binding disrupts the integrity of the membrane, leading to the formation of pores or channels.[3][5] The formation of these pores increases membrane permeability, causing leakage of essential



intracellular components, such as ions (particularly potassium), which ultimately leads to fungal cell death.[3]



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Mechanism of action for polyene antifungal agents.

# **Experimental Protocols**

The following protocols are based on the CLSI M27 and M38 documents for yeasts and filamentous fungi, respectively, and the corresponding EUCAST guidelines.



### **Broth Microdilution Method**

The broth microdilution method is considered a reference standard for AFST.[1][6] It involves challenging the fungal isolate with serial twofold dilutions of the antifungal agent in a microtiter plate.

- 1. Preparation of Antifungal Stock Solution
- Solvent: Prepare a high-concentration stock solution of the polyene antifungal. The choice of solvent depends on the solubility of the specific agent. For many polyenes, Dimethyl Sulfoxide (DMSO) is a suitable solvent.
- Stock Concentration: Prepare a stock solution at a concentration of 1600 μg/mL or higher.
- Storage: Store the stock solution in small aliquots at -70°C until use. Avoid repeated freezethaw cycles.
- 2. Preparation of Microdilution Plates
- Medium: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0.[7]
- Serial Dilutions: Perform serial twofold dilutions of the antifungal agent in the microdilution plates. The final concentration range should typically span from 16 μg/mL to 0.015 μg/mL.
- Controls: Each plate must include a growth control well (medium and inoculum without the antifungal) and a sterility control well (medium only).
- 3. Inoculum Preparation

The preparation of the fungal inoculum is a critical step and differs for yeasts and molds.

- For Yeasts (e.g., Candida spp.)
  - Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
  - Harvest several colonies and suspend them in sterile saline.



- Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm wavelength). This corresponds to approximately 1-5 x 10<sup>6</sup> CFU/mL.
- Dilute the adjusted suspension in the test medium to achieve the final target inoculum concentration.
- For Filamentous Fungi (e.g., Aspergillus spp.)
  - Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days or until adequate sporulation is observed.
  - Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
  - Transfer the suspension to a sterile tube and allow the heavy particles to settle.
  - Adjust the conidial suspension to the desired concentration using a hemocytometer or by spectrophotometric methods.
  - Dilute the adjusted suspension in the test medium to achieve the final target inoculum concentration.

### 4. Incubation

- Inoculate the microdilution plates with the prepared fungal suspension.
- Incubate the plates at 35°C.
- The incubation duration varies depending on the organism.
- 5. Reading and Interpretation of Results
- The MIC is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth as observed with the naked eye.
- For polyenes like Amphotericin B, the endpoint is typically 100% inhibition of growth (no visible growth) compared to the growth control well.



## **Data Presentation**

The following tables summarize the key parameters for antifungal susceptibility testing based on CLSI and EUCAST guidelines.

Table 1: Standardized Broth Microdilution Parameters for Yeasts

Parameter	CLSI (M27)	EUCAST (E.Def 7.3.2)
Medium	RPMI 1640 with MOPS buffer	RPMI 1640 with MOPS buffer, supplemented with 2% glucose
Inoculum Size	0.5 x 10 <sup>3</sup> to 2.5 x 10 <sup>3</sup> CFU/mL	1-5 x 10 <sup>5</sup> CFU/mL
Incubation	35°C for 24-48 hours	35-37°C for 24 hours
Endpoint Reading	Visual	Spectrophotometric (50% growth reduction) or Visual

Table 2: Standardized Broth Microdilution Parameters for Filamentous Fungi

Parameter	CLSI (M38)	EUCAST (E.Def 9.3.2)
Medium	RPMI 1640 with MOPS buffer	RPMI 1640 with MOPS buffer, supplemented with 2% glucose
Inoculum Size	0.4 x 10 <sup>4</sup> to 5 x 10 <sup>4</sup> CFU/mL	2-5 x 10 <sup>5</sup> CFU/mL
Incubation	35°C for 48-72 hours	35-37°C for 48-96 hours
Endpoint Reading	Visual (100% inhibition for polyenes)	Visual (100% inhibition for polyenes)

# **Experimental Workflow**

The following diagram illustrates the workflow for the broth microdilution antifungal susceptibility test.



# Prepare Antifunga Stock Solution Prepare Fungal Inoculum (Yeast or Mold) Prepare Serial Dilutions in Microtiter Plates Experiment Inoculate Plates with Fungal Suspension Incubate Plates at 35°C Analysis Read Results Visually or Spectrophotometrically

### Broth Microdilution Antifungal Susceptibility Testing Workflow

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Workflow for broth microdilution AFST.



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